Ethyl (E)-2-cyano-3-ethoxycrotonate
Overview
Description
Ethyl (E)-2-cyano-3-ethoxycrotonate is an organic compound that belongs to the class of α,β-unsaturated esters. This compound is characterized by the presence of a cyano group (–CN) and an ethoxy group (–OCH₂CH₃) attached to a crotonate backbone. It is widely used in organic synthesis due to its versatile reactivity and ability to participate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (E)-2-cyano-3-ethoxycrotonate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and ethyl acetoacetate in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or toluene.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sodium ethoxide or potassium tert-butoxide can be employed to facilitate the reaction. The product is then purified through distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl (E)-2-cyano-3-ethoxycrotonate undergoes a variety of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding adducts.
Michael Addition: Due to the presence of the α,β-unsaturated ester moiety, it readily participates in Michael addition reactions with nucleophiles like enolates and organometallic reagents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as ammonia, primary amines, and thiols in the presence of a base like triethylamine.
Michael Addition: Enolates generated from ketones or esters using bases like lithium diisopropylamide (LDA) or sodium hydride (NaH).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Nucleophilic Addition: Formation of substituted amides, ethers, or thioethers.
Michael Addition: Formation of β-substituted esters.
Hydrolysis: Formation of ethyl cyanoacetate and ethanol.
Scientific Research Applications
Ethyl (E)-2-cyano-3-ethoxycrotonate has numerous applications in scientific research, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to form diverse chemical structures.
Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ethyl (E)-2-cyano-3-ethoxycrotonate involves its reactivity towards nucleophiles and electrophiles. The cyano group and the α,β-unsaturated ester moiety make it a versatile compound for various chemical transformations. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity through covalent bonding or non-covalent interactions.
Comparison with Similar Compounds
Ethyl (E)-2-cyano-3-methoxycrotonate: Similar structure but with a methoxy group instead of an ethoxy group.
Methyl (E)-2-cyano-3-ethoxycrotonate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl (E)-2-cyano-3-butoxycrotonate: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the ethoxy group provides different steric and electronic effects compared to its analogs, influencing its behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-ethoxybut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXFOGAYPIPTKF-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(\C#N)/C(=O)OCC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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